molecular formula C25H25N2O3+ B1663817 TMRM

TMRM

Cat. No.: B1663817
M. Wt: 401.5 g/mol
InChI Key: WAWRKBQQBUDAMY-UHFFFAOYSA-N
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Description

Tetramethylrhodamine, methyl ester, perchlorate (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria. It is widely used as a mitochondrial membrane potential indicator in various biological and medical research applications. This compound accumulates in active mitochondria with intact membrane potentials, emitting a bright signal if the cells are healthy and have functioning mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .

Scientific Research Applications

TMRM has a wide range of applications in scientific research, including but not limited to:

Preparation Methods

Synthetic Routes and Reaction Conditions: TMRM is synthesized through a series of chemical reactions involving the introduction of methyl ester groups to the tetramethylrhodamine structure. The synthesis typically involves the esterification of tetramethylrhodamine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the methyl ester derivative.

Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through techniques such as crystallization and chromatography to obtain the desired quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Mechanism of Action

TMRM exerts its effects by accumulating in active mitochondria with intact membrane potentials. The accumulation is driven by the electrochemical gradient across the mitochondrial membrane. Healthy mitochondria maintain a difference in electrical potential between the interior and exterior of the organelle, referred to as the membrane potential. This compound, being a cationic dye, is attracted to the negatively charged interior of the mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .

Comparison with Similar Compounds

    Tetramethylrhodamine, Ethyl Ester (TMRE): Similar to TMRM but with ethyl ester groups instead of methyl ester groups.

    Rhodamine 123: Another mitochondrial dye with different spectral properties.

    MitoTracker Red: A commercially available mitochondrial dye with distinct chemical properties.

Comparison: this compound is unique in its ability to provide a bright and stable signal in live cell imaging, making it highly suitable for dynamic studies of mitochondrial membrane potential. Compared to TMRE, this compound has slightly different spectral properties, which can be advantageous in certain experimental setups. Rhodamine 123 and MitoTracker Red also serve similar purposes but may differ in terms of their accumulation kinetics, photostability, and compatibility with other fluorescent dyes .

Properties

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWRKBQQBUDAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.